molecular formula C10H17NO2 B13287782 (2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine

(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B13287782
M. Wt: 183.25 g/mol
InChI Key: KYAWUPNAWBIGIA-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is characterized by the presence of an ethoxyethyl group and a 5-methylfuran-2-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 2-ethoxyethanol with 5-methylfurfural to form an intermediate, which is then reacted with an amine source to yield the final product. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine
  • (2-Propoxyethyl)[(5-methylfuran-2-yl)methyl]amine
  • (2-Butoxyethyl)[(5-methylfuran-2-yl)methyl]amine

Uniqueness

(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-ethoxy-N-[(5-methylfuran-2-yl)methyl]ethanamine

InChI

InChI=1S/C10H17NO2/c1-3-12-7-6-11-8-10-5-4-9(2)13-10/h4-5,11H,3,6-8H2,1-2H3

InChI Key

KYAWUPNAWBIGIA-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(O1)C

Origin of Product

United States

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